molecular formula C9H12ClNO B3114488 (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL CAS No. 201864-00-8

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL

Cat. No.: B3114488
CAS No.: 201864-00-8
M. Wt: 185.65 g/mol
InChI Key: RPHQMRWKOPBZQY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL typically involves the reduction of 3-(4-chlorophenyl)propanoic acid. One common method involves the use of lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by the addition of Rochelle’s salt to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino alcohols.

Scientific Research Applications

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is unique due to its chiral center, which imparts specific optical activity and can influence its interactions with biological molecules. This makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Biological Activity

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological mechanisms, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 1956434-75-5

The compound features a chiral center, which contributes to its unique biological interactions and pharmacological properties. Its structure allows for the formation of hydrogen bonds, which is critical for its interaction with various biological targets.

The biological activity of this compound is primarily mediated through:

  • Receptor Binding : The compound can bind to specific receptors, particularly adrenergic receptors, influencing neurotransmitter release and modulating physiological responses.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Signal Transduction Modulation : The compound can affect intracellular signaling pathways, leading to various cellular responses that are beneficial in treating certain conditions.

1. Antimalarial Activity

Research has shown that derivatives of 2-amino-3-arylpropan-1-ols exhibit moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM. Notably, this compound is a precursor for compounds that have shown efficacy against both chloroquine-sensitive and resistant strains of the parasite .

2. Cardiovascular Effects

This compound has been identified as a precursor for β-adrenergic receptor agonists, which are crucial in managing cardiovascular conditions such as hypertension and heart failure. Its derivatives are being explored for their ability to enhance selectivity and efficacy in treating these diseases .

3. Neurotransmitter Modulation

This compound is also investigated for its potential role in modulating neurotransmitter systems, which could impact mood disorders and neurodegenerative diseases. The compound's sympathomimetic effects suggest it may influence conditions like depression and anxiety.

4. Anti-inflammatory Properties

Emerging studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory conditions .

Research Findings and Case Studies

A selection of studies highlights the biological activity and therapeutic potential of this compound:

StudyFindings
Beilstein Journal (2011)Identified moderate antiplasmodial activity against P. falciparum with IC50 values ≤25 μM .
MDPI Review (2022)Discussed the synthesis of β-adrenergic receptor agonists from this compound, emphasizing its cardiovascular applications.
Biosynth Report (2023)Explored neurotransmitter modulation effects, suggesting implications for mood disorder treatments .

Properties

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQMRWKOPBZQY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Reactant of Route 2
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Reactant of Route 3
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Reactant of Route 4
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Reactant of Route 5
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Reactant of Route 6
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.